

Spectroscopic data of 3-Chlorophenyl-(2-furyl)methanol (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Chlorophenyl-(2-furyl)methanol

Cat. No.: B7847103

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-Chlorophenyl-(2-furyl)methanol**

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-Chlorophenyl-(2-furyl)methanol**, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's spectroscopic properties.

Introduction to 3-Chlorophenyl-(2-furyl)methanol

3-Chlorophenyl-(2-furyl)methanol (C₁₁H₉ClO₂) is a secondary alcohol containing both a furan and a chlorophenyl moiety. Its structural features make it a valuable intermediate in the synthesis of more complex molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide delves into the key

spectroscopic techniques used to characterize this compound, providing both the data and the rationale behind the interpretation.

Chemical Structure:

 Chemical structure of 3-Chlorophenyl-(2-furyl)methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Chlorophenyl-(2-furyl)methanol**, both ^1H and ^{13}C NMR provide critical information about its structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Chlorophenyl-(2-furyl)methanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Number of Scans:** 16-32 scans to achieve a good signal-to-noise ratio.
 - **Relaxation Delay:** 1-2 seconds.
 - **Spectral Width:** A range that covers all expected proton signals (e.g., 0-12 ppm).
- **Processing:** Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

Data Interpretation:

The ^1H NMR spectrum of **3-Chlorophenyl-(2-furyl)methanol** in CDCl_3 exhibits distinct signals corresponding to the aromatic, furan, methine, and hydroxyl protons.

Table 1: ^1H NMR Data for **3-Chlorophenyl-(2-furyl)methanol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.40 - 7.20	m	5H	Aromatic-H & Furan-H
6.31	dd	1H	Furan-H
6.18	d	1H	Furan-H
5.80	s	1H	Methine-H
2.50 (broad)	s	1H	Hydroxyl-H

The broad signal around 2.50 ppm for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature.

Workflow for ^1H NMR Analysis:

Caption: Workflow for acquiring and processing a ^1H NMR spectrum.

^{13}C NMR Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Acquire the spectrum on the same NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

- Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
- Processing: Similar to ^1H NMR, apply a Fourier transform, phase and baseline correction, and reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Data Interpretation:

The ^{13}C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Table 2: Predicted ^{13}C NMR Data for **3-Chlorophenyl-(2-furyl)methanol**

Chemical Shift (ppm)	Assignment
156.9	Furan C-O
142.5	Aromatic C-Cl
141.8	Furan C-H
134.4	Aromatic C-H
129.8	Aromatic C-H
127.9	Aromatic C-H
125.9	Aromatic C-H
110.3	Furan C-H
107.8	Furan C-H
68.1	Methine C-OH

Note: These are predicted values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect the spectrum over the range of 4000-400 cm^{-1} .
- Processing: Perform a background correction using the empty ATR crystal.

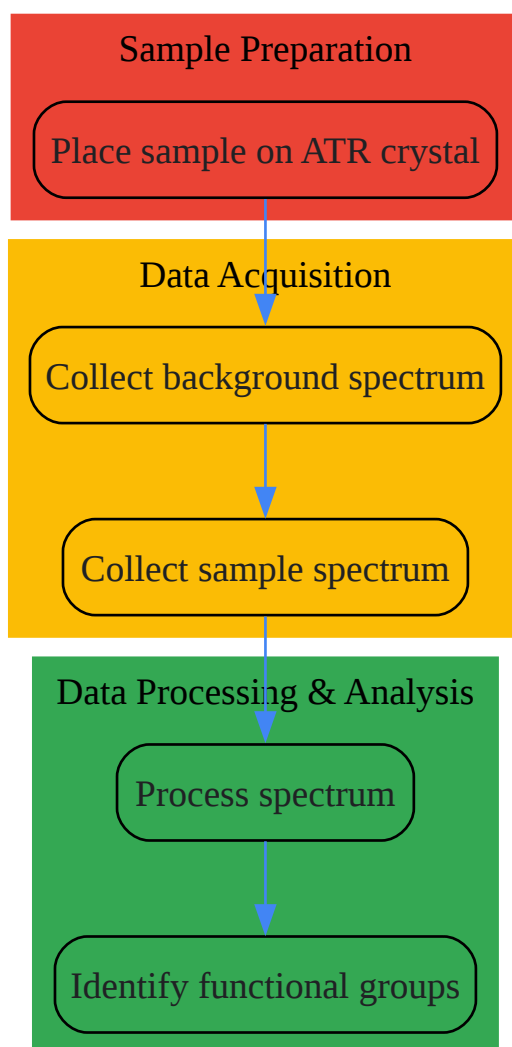
Data Interpretation:

The IR spectrum of **3-Chlorophenyl-(2-furyl)methanol** will show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic and furan), C-O, and C-Cl bonds.

Table 3: Key IR Absorptions for **3-Chlorophenyl-(2-furyl)methanol**

Wavenumber (cm^{-1})	Intensity	Functional Group
~3300 (broad)	Strong	O-H stretch (alcohol)
~3100-3000	Medium	C-H stretch (aromatic & furan)
~1600, ~1475	Medium-Strong	C=C stretch (aromatic & furan)
~1200-1000	Strong	C-O stretch (alcohol)
~800-600	Medium-Strong	C-Cl stretch

Workflow for IR Analysis:



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Caption: Workflow for acquiring and analyzing an IR spectrum using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate the mass spectrum.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound, as well as fragment ion peaks. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio).

Table 4: Mass Spectrometry Data for **3-Chlorophenyl-(2-furyl)methanol**

m/z	Relative Intensity (%)	Assignment
208/210	~30 / ~10	$[M]^+$ (Molecular ion)
179	~5	$[M-CHO]^+$
111/113	~100 / ~33	$[C_6H_4Cl]^+$
95	~80	$[C_4H_3O-CH_2]^+$
75	~40	$[C_6H_3]^+$

The base peak at m/z 111/113 corresponds to the stable chlorotropylium ion.

Conclusion

The collective data from 1H NMR, ^{13}C NMR, IR, and MS provide a comprehensive spectroscopic profile of **3-Chlorophenyl-(2-furyl)methanol**. Each technique offers complementary information that, when combined, allows for the unambiguous confirmation of its chemical structure. This guide serves as a valuable resource for scientists working with this compound, providing the necessary data and protocols for its characterization.

References

- Spectral Database for Organic Compounds (SDBS). **3-Chlorophenyl-(2-furyl)methanol**. [\[Link\]](#)
- PubChem. 3-Chlorophenyl(furan-2-yl)methanol. [\[Link\]](#)
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